molecular formula C20H14O3 B14391905 7-Methoxy-2-phenyl-4H-naphtho[1,2-b]pyran-4-one CAS No. 89504-50-7

7-Methoxy-2-phenyl-4H-naphtho[1,2-b]pyran-4-one

Cat. No.: B14391905
CAS No.: 89504-50-7
M. Wt: 302.3 g/mol
InChI Key: MBVNWTOFSFCUEY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-2-phenyl-4H-naphtho[1,2-b]pyran-4-one can be achieved through several synthetic routes. One common method involves the reaction of 2-amino-4-(p-chlorophenyl)-7-methoxy-4H-naphtho[2,1-b]pyran-3-carbonitrile with acetic anhydride (Ac2O) to yield 2-acetylamino-7-methoxy-4-(p-chlorophenyl)-4H-naphtho[2,1-b]pyran-3-carbonitrile . Another approach involves the condensation of 6-methoxy-2-naphthol with substituted 4-halobenzylidenmalononitriles or ethyl 4-halobenzylidenmalonates .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-2-phenyl-4H-naphtho[1,2-b]pyran-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, often involving reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions, particularly nucleophilic substitution, can occur with reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound.

Mechanism of Action

The mechanism of action of 7-Methoxy-2-phenyl-4H-naphtho[1,2-b]pyran-4-one involves its interaction with various molecular targets and pathways. One of the key targets is the cytochrome P450 enzyme, specifically cytochrome P450 1A2 . This enzyme is involved in the metabolism of various xenobiotics and endogenous compounds. The compound acts as an inhibitor of this enzyme, affecting the metabolism and activity of other substances.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methoxy-2-phenyl-4H-naphtho[1,2-b]pyran-4-one is unique due to its specific methoxy and phenyl substitutions, which confer distinct chemical and biological properties. Its ability to inhibit cytochrome P450 1A2 sets it apart from other similar compounds and makes it a valuable tool in biochemical research.

Properties

CAS No.

89504-50-7

Molecular Formula

C20H14O3

Molecular Weight

302.3 g/mol

IUPAC Name

7-methoxy-2-phenylbenzo[h]chromen-4-one

InChI

InChI=1S/C20H14O3/c1-22-18-9-5-8-15-14(18)10-11-16-17(21)12-19(23-20(15)16)13-6-3-2-4-7-13/h2-12H,1H3

InChI Key

MBVNWTOFSFCUEY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=CC3=C2OC(=CC3=O)C4=CC=CC=C4

Origin of Product

United States

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